molecular formula C10H13FN2O2 B13512094 tert-Butyl 3-amino-5-fluoropicolinate

tert-Butyl 3-amino-5-fluoropicolinate

Cat. No.: B13512094
M. Wt: 212.22 g/mol
InChI Key: JQWUKDUFUSKFLB-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

tert-Butyl 3-amino-5-fluoropicolinate is a high-purity chemical building block designed for advanced research and development. This compound features a picolinate core substituted with both an amino group and a fluorine atom at the 3 and 5 positions, respectively, creating a versatile scaffold for further functionalization. The tert-butyl ester group enhances the molecule's properties, potentially improving its metabolic stability and cell membrane permeability, which is a valuable characteristic in prodrug design . In pharmaceutical research, this compound serves as a critical synthetic intermediate. The reactive amino group readily undergoes protection and deprotection strategies, such as with Boc (tert-butoxycarbonyl) groups, allowing for controlled synthesis of more complex molecules . Simultaneously, the fluorine atom can be utilized to modulate the electronic characteristics, bioavailability, and binding affinity of resulting compounds. Its primary research applications include use as a precursor in the synthesis of active pharmaceutical ingredients (APIs), the development of targeted prodrugs, and the exploration of new chemical entities in medicinal chemistry programs. The structural motifs present in this compound—specifically the fluorinated picolinate and protected amine—are commonly investigated in drug discovery for their potential to interact with various biological targets. This product is intended for use by qualified researchers in a controlled laboratory setting. It is strictly For Research Use Only and is not to be used for diagnostic, therapeutic, or any other human or veterinary purposes. Researchers should consult the Safety Data Sheet (SDS) before use.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

Molecular Formula

C10H13FN2O2

Molecular Weight

212.22 g/mol

IUPAC Name

tert-butyl 3-amino-5-fluoropyridine-2-carboxylate

InChI

InChI=1S/C10H13FN2O2/c1-10(2,3)15-9(14)8-7(12)4-6(11)5-13-8/h4-5H,12H2,1-3H3

InChI Key

JQWUKDUFUSKFLB-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C)OC(=O)C1=C(C=C(C=N1)F)N

Origin of Product

United States

Synthetic Methodologies for Tert Butyl 3 Amino 5 Fluoropicolinate and Analogous Amino Fluoropicolinate Esters

Precursor Synthesis and Intermediate Generation for Fluoropicolinate Cores.

The construction of the core aminofluoropicolinate structure typically begins with the synthesis of appropriately substituted pyridine (B92270) precursors. These precursors are then functionalized to introduce the necessary amino and ester groups.

Synthesis of Halogenated Fluoropicolinate Esters as Synthetic Intermediates.

The synthesis of the fluoropicolinate core often starts from commercially available, highly halogenated pyridines. A common precursor is 2,6-dichloro-5-fluoro-3-pyridinecarboxylic acid. This starting material can undergo selective dehalogenation to yield mono-chloro derivatives, which serve as versatile intermediates. For instance, hydrogenation using a palladium on carbon (Pd/C) catalyst can selectively remove one of the chlorine atoms.

A typical procedure involves the hydrogenation of 2,6-dichloro-5-fluoro-3-pyridinecarboxylic acid in the presence of a base, such as sodium acetate (B1210297), and a 10% Pd/C catalyst in a solvent like methanol. The reaction is carried out under a hydrogen atmosphere, often at room temperature, for an extended period to ensure complete conversion. This process yields 5-fluoronicotinic acid, which can then be further functionalized. guidechem.com

The synthesis of various halogenated picolinic acids is a critical step, as the halogen atoms serve as handles for subsequent functionalization, including the introduction of the amino group. The choice of halogens and their positions on the pyridine ring dictates the reactivity and the synthetic strategies that can be employed.

Starting MaterialReagents and ConditionsProductYield
2,6-dichloro-5-fluoro-3-pyridinecarboxylic acidH₂, 10% Pd/C, NaOAc, MeOH, 1 atm, 18h5-fluoronicotinic acid64%

Introduction of the Amino Functionality onto Pyridine Rings.

The introduction of an amino group onto the fluoropicolinate ring can be achieved through several methods, with the Hofmann rearrangement and nucleophilic aromatic substitution (SNAr) being prominent strategies.

The Hofmann rearrangement is a classic method for converting an amide into a primary amine with one fewer carbon atom. For instance, 5-fluoronicotinamide (B1329777) can be treated with a solution of sodium hypobromite (B1234621) (generated in situ from bromine and sodium hydroxide) and then heated to induce the rearrangement, yielding 3-amino-5-fluoropyridine. chemicalbook.com This method is particularly useful when starting from a carboxylic acid or its corresponding amide derivative.

Nucleophilic aromatic substitution is another powerful technique, especially for activated pyridine rings. A fluorine substituent often enhances the reactivity of the pyridine ring towards nucleophilic attack. While direct amination with ammonia (B1221849) can be challenging, lithium amides have been shown to react with 2-fluoropyridine (B1216828) to yield 2-aminopyridine (B139424) derivatives under mild, catalyst-free conditions. researchgate.net This approach can be adapted for the amination of fluorinated picolinate (B1231196) esters.

PrecursorReagents and ConditionsProductYield
5-fluoronicotinamide1. Br₂, NaOH, H₂O, 25°C, 2h3-amino-5-fluoropyridine87.2%
2. Heat to 85°C, 2h

Direct Synthetic Routes to tert-Butyl 3-amino-5-fluoropicolinate.

Direct synthetic routes aim to construct the target molecule with the tert-butyl ester and amino group in fewer steps, often by performing the key transformations on a pre-existing fluoropicolinate scaffold.

Esterification Strategies Utilizing tert-Butyl Protecting Groups for Carboxylic Acids.

The introduction of the tert-butyl ester is a crucial step. Due to the steric hindrance of the tert-butyl group, direct esterification with tert-butanol (B103910) can be challenging and often requires specific activating agents. researchgate.net A common and effective method involves the reaction of the carboxylic acid with di-tert-butyl dicarbonate (B1257347) ((Boc)₂O) in the presence of a catalytic amount of 4-(dimethylamino)pyridine (DMAP). This reaction proceeds under mild conditions and generates volatile byproducts (tert-butanol and CO₂), simplifying purification. researchgate.net

Another approach is the acid-catalyzed addition of the carboxylic acid to isobutene. However, this method requires careful control of acidic conditions to avoid undesired side reactions, especially with sensitive substrates. The use of bis(trifluoromethanesulfonyl)imide in tert-butyl acetate has been reported as a powerful and rapid method for the O-tert-butylation of carboxylic acids, including free amino acids. thieme.de

Carboxylic AcidReagents and ConditionsProduct
General R-COOH(Boc)₂O, DMAP (cat.)R-COOtBu
General R-COOHtBuOH, H₂SO₄ (cat.)R-COOtBu
General R-COOHTf₂NH (cat.), tBuOAcR-COOtBu

Amination Reactions on Fluoropicolinate Scaffolds.

Direct amination of a halogenated tert-butyl fluoropicolinate ester is a key strategy. For example, starting with a tert-butyl 3-halo-5-fluoropicolinate, a nucleophilic aromatic substitution or a transition-metal-catalyzed cross-coupling reaction can be employed to introduce the amino group.

The choice of halogen at the 3-position is critical. While fluorine is highly activating for SNAr, other halogens like chlorine or bromine can be displaced under specific conditions or used in palladium-catalyzed reactions like the Buchwald-Hartwig amination. The Buchwald-Hartwig amination is a versatile method for forming carbon-nitrogen bonds and can be applied to a wide range of aryl halides and amines.

Orthogonal Protection and Deprotection Strategies for the Amino and Carboxylate Functions.

In the synthesis of complex molecules like this compound, it is often necessary to protect one functional group while reacting the other. Orthogonal protection strategies are essential for this purpose, allowing for the selective removal of one protecting group without affecting another. fiveable.me

A common orthogonal pair is the tert-butoxycarbonyl (Boc) group for the amine and a benzyl (B1604629) (Bn) or methyl/ethyl ester for the carboxylic acid. The Boc group is acid-labile and can be removed with acids like trifluoroacetic acid (TFA) or hydrochloric acid, while the benzyl ester can be removed by hydrogenolysis, and simple alkyl esters can be hydrolyzed under basic conditions. wikipedia.orgfishersci.co.uk

Conversely, if the tert-butyl ester is desired in the final product, the amino group can be protected with a group that is stable to the esterification conditions and can be removed selectively. The fluorenylmethyloxycarbonyl (Fmoc) group, which is base-labile (cleaved by piperidine), is a common choice in conjunction with an acid-stable tert-butyl ester. nih.gov

The selective deprotection of a Boc group is a well-established procedure. It typically involves treatment with a strong acid such as TFA in a solvent like dichloromethane (B109758) (DCM) or with HCl in an organic solvent. acsgcipr.org The reaction is usually rapid at room temperature. The choice of deprotection conditions must be carefully considered to avoid cleavage of the tert-butyl ester, which is also acid-sensitive, although generally more stable than the N-Boc group.

Protected GroupProtecting GroupDeprotection Reagents
AminoBoc (tert-butoxycarbonyl)TFA, HCl
CarboxyltBu (tert-butyl)TFA, HCl (harsher conditions)
AminoFmoc (9-fluorenylmethyloxycarbonyl)Piperidine
CarboxylBn (benzyl)H₂, Pd/C

The strategic application of these synthetic methodologies and protecting group strategies allows for the efficient and controlled synthesis of this compound and its analogs, paving the way for their use in various scientific and industrial applications.

Comparative Analysis of Synthetic Efficiencies and Green Chemistry Principles in Fluoropicolinate Synthesis

The production of complex molecules like this compound and its analogs necessitates a careful evaluation of synthetic routes, not only for yield and purity but also for their environmental impact and sustainability. This analysis delves into the comparative efficiencies of various synthetic strategies for amino-fluoropicolinate esters, with a keen focus on the integration of green chemistry principles.

Methodologies for synthesizing fluorinated pyridine derivatives, a core component of many herbicides, have evolved to improve efficiency and reduce environmental footprints. A notable approach involves the cascade cyclization of fluoroalkyl alkynylimines with primary amines to produce 4-amino-5-fluoropicolinates. figshare.comacs.org This method is significant as it provides access to picolinic acids with varied substituents at the 6-position, a feat not easily achievable through traditional cross-coupling chemistry. figshare.comfigshare.com The use of protecting groups like N-trityl and acetal (B89532) in the cyclization precursor allows for the formation of 5-fluoropyridines, which can be readily deprotected to yield picolinaldehyde derivatives for further chemical elaboration. figshare.comacs.org

Another significant strategy in the synthesis of related compounds, such as 4-amino-3-chloro-5-fluoro-6-(substituted)picolinates, involves avoiding direct fluorination at the 5-position of the picolinate ring. patentcut.com Direct fluorination often relies on expensive and hazardous fluorinating agents. patentcut.com Alternative routes that build the fluorinated ring system from acyclic precursors or introduce the fluorine atom at an earlier stage can offer advantages in terms of cost and safety. patentcut.com

From a green chemistry perspective, the ideal synthesis maximizes atom economy, minimizes waste, utilizes less hazardous chemicals, and employs energy-efficient processes. ijbpas.com The application of these principles to the synthesis of fluoropicolinates involves scrutinizing every aspect of the synthetic process, from the choice of starting materials to the final purification steps.

For instance, the selection of solvents and catalysts is paramount. The use of eco-friendly solvents and reusable catalysts can significantly reduce the environmental impact of a synthetic process. ijbpas.com Microwave-assisted organic synthesis is one such technique that has gained traction for its ability to accelerate reaction rates, improve yields, and often reduce the need for conventional heating, thus saving energy. ijbpas.com

Below is a comparative table illustrating the potential efficiencies and green chemistry considerations for hypothetical synthetic routes to amino-fluoropicolinate esters, based on established chemical principles.

Table 1: Comparative Analysis of Synthetic Routes to Amino-Fluoropicolinate Esters

Parameter Route A: Linear Synthesis with Direct Fluorination Route B: Convergent Synthesis with Early Fluorine Introduction Route C: Cascade Cyclization Approach
Overall Yield LowerModerate to HighModerate to High
Atom Economy Lower (due to protecting groups and activating agents)HigherHigher
Number of Steps Multiple steps, often > 6Fewer steps, typically 3-5Fewer steps, often 2-3
Reagents May use hazardous fluorinating agentsUtilizes simpler, readily available fluorinated building blocksEmploys primary amines and fluoroalkyl alkynylimines
Solvents Often chlorinated solventsGreener solvent options may be availablePotential for use of more benign solvents
Energy Consumption Potentially high due to multiple heating/cooling cyclesModerateCan be optimized with microwave-assisted techniques
E-Factor HighLowerLower
Safety Concerns Use of potent fluorinating agentsHandling of fluorinated precursorsGeneral laboratory safety protocols

Ultimately, the choice of a specific synthetic route will depend on a variety of factors, including the availability of starting materials, the desired scale of production, and the specific isomeric purity required. However, a thorough analysis that incorporates the principles of green chemistry is essential for developing sustainable and economically viable processes for the synthesis of this compound and related compounds.

Chemical Reactivity and Transformational Chemistry of Tert Butyl 3 Amino 5 Fluoropicolinate

Reactions Involving the Amino Group.

The amino group at the 3-position of the pyridine (B92270) ring is a versatile handle for a variety of chemical transformations, including derivatization, diazotization, and nucleophilic substitution/condensation reactions.

Derivatization via Acylation and Alkylation for Scaffold Diversification.

The primary amino group of tert-butyl 3-amino-5-fluoropicolinate readily undergoes acylation and alkylation, providing a straightforward avenue for scaffold diversification.

Acylation: The nucleophilic amino group can react with a range of acylating agents such as acid chlorides, anhydrides, and activated carboxylic acids to form the corresponding amides. For instance, the reaction with chloroacetamides in the presence of a base like sodium carbonate can yield N-acylated products. This transformation is crucial for building more complex molecular architectures.

Table 1: Examples of Acylation Reactions on Amino Thieno[2,3-b]pyridines

Acylating Agent Product Type Reference

Alkylation: Alkylation of the amino group can be achieved using various alkylating agents. For example, two-step alkylation of a Ni(II)-complex of a glycine (B1666218) Schiff base with o-dibromoxylylene has been reported for the synthesis of 2-aminoindane-2-carboxylic acid, demonstrating a method for dialkylation. nih.gov Such reactions, when applied to this compound, would lead to secondary or tertiary amine derivatives, further expanding the chemical space accessible from this starting material.

Diazotization and Subsequent Transformations for Aryl Coupling.

The amino group of this compound can be converted to a diazonium salt, which is a versatile intermediate for introducing a variety of substituents onto the pyridine ring through reactions like the Sandmeyer reaction.

The diazotization is typically carried out by treating the aminopyridine with a source of nitrous acid, such as sodium nitrite (B80452) in an acidic medium (e.g., HCl), or with an organic nitrite like tert-butyl nitrite. researchgate.net The resulting diazonium salt is often unstable and is generated in situ for subsequent transformations. researchgate.net

Sandmeyer Reaction: This reaction involves the conversion of the aryl diazonium salt to an aryl halide or pseudohalide using a copper(I) salt as a catalyst. wikipedia.orgmasterorganicchemistry.com This provides a method for introducing chloro, bromo, or cyano groups in place of the amino group. wikipedia.orgorganic-chemistry.org The reaction proceeds via a radical-nucleophilic aromatic substitution mechanism. wikipedia.org The Sandmeyer reaction is a powerful tool for synthesizing substituted aromatic compounds that may not be accessible through direct substitution methods. organic-chemistry.org

Table 2: Common Sandmeyer and Related Reactions

Reagent Product Reaction Name Reference
CuCl Aryl Chloride Sandmeyer Reaction wikipedia.orgmasterorganicchemistry.com
CuBr Aryl Bromide Sandmeyer Reaction wikipedia.orgmasterorganicchemistry.com
CuCN Aryl Cyanide Sandmeyer Reaction wikipedia.orgmasterorganicchemistry.com
KI Aryl Iodide Sandmeyer-type Reaction organic-chemistry.org

The use of tert-butyl nitrite as a diazotizing agent can be advantageous as it may allow the reaction to be conducted at higher temperatures compared to sodium nitrite. researchgate.net

Nucleophilic Substitutions and Condensation Reactions at the Amino Position.

The amino group itself can act as a nucleophile or be replaced in nucleophilic substitution reactions.

Nucleophilic Aromatic Substitution (SNA_r): While direct nucleophilic substitution of the amino group is not typical, the pyridine ring can undergo SNAr reactions where the amino group influences the regioselectivity. For instance, in related halopyridines, the position of substitution is directed by the electronic nature of the ring and its substituents. The amination of 3-nitropyridines, for example, occurs at the 6-position through a vicarious nucleophilic substitution. rsc.org

Condensation Reactions: The amino group can participate in condensation reactions with carbonyl compounds to form imines (Schiff bases). For example, 2-aminothiophenols condense with aldehydes to form 2-substituted benzothiazoles. mdpi.com Similarly, this compound could react with aldehydes or ketones to yield the corresponding imine derivatives, which can serve as intermediates for further synthetic elaborations. Condensation with dicarbonyl compounds can lead to the formation of heterocyclic structures. For instance, a three-component condensation of 2-aminothiophenols, α,β-unsaturated aldehydes, and thiophenols has been developed to afford 2-thioalkyl benzothiazoles. mdpi.com

Reactions Involving the Ester Group.

The tert-butyl ester group of the title compound is a key functional group that can be selectively manipulated through hydrolysis or transesterification.

Selective Hydrolysis to the Corresponding Picolinic Acid Derivative.

The tert-butyl ester can be selectively hydrolyzed to the corresponding carboxylic acid, 3-amino-5-fluoropicolinic acid, under acidic conditions. chemscene.com This transformation is often a crucial step in the synthesis of more complex molecules where the carboxylic acid functionality is required for subsequent reactions, such as amide bond formation.

The acid-catalyzed hydrolysis of tert-butyl esters proceeds via a mechanism involving the formation of a stable tert-butyl cation. researchgate.netacsgcipr.org A variety of acids can be employed for this purpose, including trifluoroacetic acid (TFA), hydrochloric acid, sulfuric acid, and p-toluenesulfonic acid. acsgcipr.org

Chemoselective Hydrolysis: A significant advantage of the tert-butyl ester is its susceptibility to cleavage under conditions that may leave other acid-labile protecting groups intact. For example, the use of zinc bromide (ZnBr₂) in dichloromethane (B109758) has been shown to chemoselectively hydrolyze tert-butyl esters in the presence of other sensitive groups. researchgate.netscite.aisemanticscholar.orgnih.govsigmaaldrich.com This selectivity is valuable in multi-step syntheses.

Table 3: Conditions for Selective Hydrolysis of tert-Butyl Esters

Reagent Solvent Key Features Reference(s)
ZnBr₂ Dichloromethane (DCM) Chemoselective cleavage in the presence of other acid-labile groups. researchgate.netscite.ainih.govsigmaaldrich.com
Trifluoroacetic Acid (TFA) Dichloromethane (DCM) Common and effective reagent for tert-butyl ester cleavage. researchgate.net
p-Toluenesulfonic acid - Selectively removes t-butyl esters in the presence of benzyloxycarbonyl or trifluoroacetyl groups. acsgcipr.org

Transesterification Reactions for Altering Ester Moieties.

Transesterification is a process where the tert-butyl group of the ester is exchanged for a different alkyl or aryl group from an alcohol. This reaction can be catalyzed by either acids or bases. nih.govyoutube.com

Base-Catalyzed Transesterification: This typically involves reacting the ester with an alcohol in the presence of a strong base, such as a sodium or potassium alkoxide. nih.govyoutube.com The reaction proceeds through a nucleophilic attack of the alkoxide on the ester carbonyl. mdpi.com To drive the reaction to completion, it is common to use the alcohol as the solvent. youtube.com

Acid-Catalyzed Transesterification: In this method, an acid catalyst, such as sulfuric acid or a sulfonic acid resin, is used to protonate the carbonyl oxygen, making the carbonyl carbon more electrophilic and susceptible to attack by an alcohol.

The choice of catalyst and reaction conditions depends on the substrate and the desired ester product. For instance, lipase-catalyzed transesterification has been used for biodiesel production, highlighting the utility of enzymatic methods in certain applications. nih.gov

Electrophilic and Nucleophilic Aromatic Substitutions on the Pyridine Ring.

The pyridine ring, while generally electron-deficient, can undergo substitution reactions influenced by the electronic properties of its substituents. The amino group at the 3-position is an activating group and directs electrophiles to the ortho and para positions. Conversely, the fluorine atom at the 5-position is a deactivating group but also an ortho-, para-director. masterorganicchemistry.com

Halogenation of this compound can be directed to the unoccupied positions on the pyridine ring. The regioselectivity of these reactions is governed by the directing effects of the existing substituents. For instance, electrophilic halogenating agents are expected to react at the positions activated by the amino group.

Common halogenating agents and their expected products are detailed below:

Halogenating AgentExpected Product
N-Bromosuccinimide (NBS)tert-Butyl 3-amino-4-bromo-5-fluoropicolinate
N-Chlorosuccinimide (NCS)tert-Butyl 3-amino-4-chloro-5-fluoropicolinate
Iodine/TBHPtert-Butyl 3-amino-5-fluoro-4-iodopicolinate

This table is based on general principles of electrophilic aromatic substitution on substituted pyridines.

The amino and picolinate (B1231196) groups can act as directing groups in metal-catalyzed C-H bond functionalization reactions. nih.gov These strategies allow for the introduction of various functional groups at specific positions on the pyridine ring, which might not be accessible through classical electrophilic aromatic substitution. Picolinic acid and related compounds are among the most utilized directing moieties in C-H bond functionalization chemistry. nih.gov These groups can facilitate catalytic functionalization of sp² C-H bonds by a variety of transition metal complexes, including those of iron, cobalt, nickel, copper, ruthenium, rhodium, and palladium. nih.gov

Cross-Coupling Reactions with Functionalized Fluoropicolinates.

Functionalized derivatives of this compound, particularly halogenated intermediates, are valuable substrates for palladium-catalyzed cross-coupling reactions. These reactions are powerful tools for the formation of carbon-carbon and carbon-heteroatom bonds.

The Suzuki-Miyaura cross-coupling reaction is a versatile method for forming C-C bonds by coupling an organoboron compound with a halide or triflate in the presence of a palladium catalyst and a base. researchgate.net Halogenated derivatives of this compound can be effectively coupled with a wide range of boronic acids or their esters to introduce new carbon substituents onto the pyridine ring.

An illustrative example of a Suzuki-Miyaura coupling reaction is shown below:

Reaction Scheme: Suzuki-Miyaura Coupling

Aryl-Br + R-B(OH)2 --(Pd Catalyst, Base)--> Aryl-R

Where Aryl-Br is a halogenated derivative of this compound and R-B(OH)2 is a boronic acid.

Key components of a typical Suzuki-Miyaura reaction include:

Palladium Catalyst: Complexes such as Pd(PPh₃)₄ or PdCl₂(dppf) are commonly used.

Base: An inorganic base like sodium carbonate, potassium carbonate, or potassium phosphate (B84403) is required.

Solvent: A mixture of an organic solvent (e.g., dioxane, toluene, or DMF) and water is often employed.

The reaction is tolerant of a wide array of functional groups, making it a highly valuable transformation in organic synthesis. researchgate.net

The success of palladium-catalyzed cross-coupling reactions with substituted pyridines can be influenced by several factors. The electronic nature and steric hindrance of the substituents on the pyridine ring can affect the efficiency of the catalytic cycle.

Scope:

A wide variety of aryl, heteroaryl, and alkyl groups can be introduced onto the pyridine ring using the Suzuki-Miyaura reaction. nih.govacs.org

The reaction conditions can often be tuned to accommodate sensitive functional groups. researchgate.net

The use of potassium heteroaryltrifluoroborates has expanded the scope of Suzuki-Miyaura reactions with challenging heterocyclic partners. nih.gov

Limitations:

Steric Hindrance: Bulky substituents adjacent to the reaction site can impede the approach of the catalyst and the coupling partners, leading to lower yields.

Electronic Effects: Strongly electron-withdrawing groups can deactivate the pyridine ring towards oxidative addition, a key step in the catalytic cycle. Conversely, some electron-rich pyridines can pose challenges.

Catalyst Inhibition: The nitrogen atom in the pyridine ring can sometimes coordinate to the palladium center, potentially inhibiting catalytic activity. The choice of ligand is crucial to mitigate this effect. semanticscholar.org

Stability of Boronic Acids: The stability of certain heteroarylboronic acids can be a limiting factor, though the use of trifluoroborate salts can often overcome this issue. nih.gov

Application As a Core Synthetic Intermediate in Complex Molecule Synthesis

Utility in the Construction of Advanced Heterocyclic Scaffolds

The pyridine (B92270) ring is a ubiquitous scaffold in a vast array of biologically active compounds and functional materials. The strategic placement of substituents on the pyridine core of tert-Butyl 3-amino-5-fluoropicolinate offers multiple reaction sites for the construction of complex heterocyclic systems. The amino group at the 3-position serves as a versatile handle for a variety of chemical transformations, including diazotization followed by substitution, acylation, and condensation reactions. These reactions are instrumental in the annulation of new rings onto the pyridine framework, leading to the formation of fused heterocyclic systems such as pyrazolopyridines and other nitrogen-containing polycycles. nih.gov

The presence of the fluorine atom at the 5-position significantly influences the reactivity of the pyridine ring. Fluorine's high electronegativity can modulate the pKa of the molecule and influence the regioselectivity of subsequent reactions. nih.govnih.govmdpi.comresearchgate.net This electronic effect is a key factor in directing the cyclization pathways for the synthesis of novel heterocyclic structures. Furthermore, the tert-butyl ester provides a sterically bulky protecting group for the carboxylic acid, which can be selectively removed under specific acidic conditions, allowing for further derivatization at that position. This controlled reactivity is crucial for the stepwise assembly of intricate molecular designs.

The synthesis of various pyridine-based heterocyclic compounds often starts from readily available substituted pyridines. anjs.edu.iqnih.gov For instance, aminopyridines are common precursors for generating Schiff bases, which can then be cyclized to form oxazepines and tetrazoles. anjs.edu.iq While direct examples involving this compound are not extensively documented in publicly available literature, the known reactivity of analogous aminopyridines strongly suggests its potential in similar synthetic strategies. The combination of the amino and fluoro groups on the picolinate (B1231196) framework makes it a promising candidate for the development of novel synthetic methodologies aimed at producing complex, fluorine-containing heterocyclic scaffolds.

Contribution to the Synthesis of Diverse Organic Architectures

The utility of this compound extends beyond the synthesis of purely heterocyclic systems. The functional groups present on the molecule allow for its incorporation into a wide range of organic architectures. The amino group can be a nucleophile in various coupling reactions, such as Suzuki-Miyaura or Buchwald-Hartwig aminations, enabling the formation of carbon-nitrogen bonds with a variety of aryl and heteroaryl partners. These cross-coupling reactions are fundamental in modern organic synthesis for the construction of complex biaryl and related structures that are prevalent in medicinal chemistry and materials science.

Moreover, the picolinate moiety itself can participate in various transformations. Picolinic acids and their esters are known to form stable complexes with a range of metal ions, a property that can be exploited in catalysis or for the development of novel materials. rsc.orgnih.govresearchgate.net The carboxylic acid, once deprotected from its tert-butyl ester form, provides a site for amide bond formation, esterification, or conversion to other functional groups. This versatility allows for the integration of the fluorinated pyridine core into larger molecular assemblies, including peptides, polymers, and macrocycles.

The development of new herbicides based on 6-aryl-5-fluoropicolinates highlights the importance of this structural motif in creating biologically active molecules. nih.gov Although the focus of this example is on a different substitution pattern, it underscores the value of the fluorinated picolinate scaffold in the design of complex organic molecules with specific functions. The synthetic accessibility of diverse derivatives from such scaffolds is a key driver for their application in various fields.

Precursor Role in the Development of Novel Chemical Building Blocks

A key aspect of modern drug discovery and materials science is the availability of a diverse set of chemical building blocks. These are relatively small, functionalized molecules that can be readily combined to generate large libraries of compounds for screening and optimization. This compound is itself a valuable building block, and it can also serve as a precursor for the synthesis of other, more elaborate building blocks.

The reactivity of the amino group allows for its conversion into a wide range of other functional groups. For example, diazotization of the amino group can be followed by reactions to introduce halogens, hydroxyl groups, or cyano groups, thereby generating a new family of substituted fluoropicolinates. Each of these new derivatives can then serve as a unique building block in its own right, with a distinct reactivity profile.

Furthermore, the fluorine atom can be a site for nucleophilic aromatic substitution under certain conditions, although such reactions on electron-rich pyridines can be challenging. However, the development of new synthetic methods could unlock this potential, further expanding the diversity of accessible building blocks. The synthesis of fluorinated amino acids and their use in medicinal and agrochemistry is an area of active research, and fluorinated aminopyridine derivatives like the one discussed here are valuable starting materials in this context. kdpu-nt.gov.ua The ability to generate a variety of novel, fluorinated building blocks from a single, versatile precursor is a significant advantage in the quest for new chemical entities with improved properties.

Interactive Data Table: Properties of Related Picolinate Compounds

Compound NameMolecular FormulaKey Applications
Picolinic AcidC₆H₅NO₂Metal chelation, precursor in organic synthesis
6-Aryl-5-fluoropicolinatesVariesHerbicides
AminopyridinesVariesSynthesis of heterocyclic compounds, ligands

While specific, detailed research findings on the direct applications of this compound are not extensively reported in the public domain, its chemical structure strongly suggests its significant potential as a versatile synthetic intermediate. The strategic combination of a fluorinated pyridine core with reactive amino and protected carboxyl functionalities makes it an ideal precursor for the construction of advanced heterocyclic scaffolds, the synthesis of diverse organic architectures, and the development of novel chemical building blocks. As the demand for complex, functionalized molecules continues to grow in fields ranging from medicine to materials science, the importance of such well-designed synthetic intermediates is poised to increase, paving the way for future discoveries and innovations.

Advanced Spectroscopic and Computational Approaches in the Study of Tert Butyl 3 Amino 5 Fluoropicolinate Chemistry

Elucidation of Reaction Mechanisms via Advanced Nuclear Magnetic Resonance Spectroscopy

Advanced Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for the structural elucidation of organic molecules and the investigation of reaction mechanisms. numberanalytics.comnumberanalytics.com For a molecule like tert-Butyl 3-amino-5-fluoropicolinate, a suite of one-dimensional and two-dimensional NMR experiments provides unparalleled insight into its structure and reactivity.

1D and 2D NMR Techniques:

¹H and ¹³C NMR: These fundamental experiments confirm the presence of key structural motifs, such as the tert-butyl group, the aromatic pyridine (B92270) ring, and the amino group.

¹⁹F NMR: Given the fluorine substituent, ¹⁹F NMR is a highly sensitive and powerful tool for monitoring chemical transformations at the fluorine center. rsc.orgnih.gov The large chemical shift range of ¹⁹F NMR allows for clear distinction between the parent compound and potential fluorinated byproducts or intermediates. nih.gov

COSY (Correlation Spectroscopy): This 2D experiment reveals proton-proton coupling networks, helping to assign protons on the pyridine ring and confirm their connectivity. numberanalytics.comipb.pt

HSQC (Heteronuclear Single Quantum Coherence): HSQC correlates protons with their directly attached carbons, providing unambiguous assignment of the carbon signals in the pyridine ring and the tert-butyl group. numberanalytics.com

HMBC (Heteronuclear Multiple Bond Correlation): This technique is vital for establishing long-range (2-3 bond) correlations between protons and carbons. numberanalytics.com It can be used to connect the tert-butyl ester group to the pyridine ring and confirm the substitution pattern.

NOESY (Nuclear Overhauser Effect Spectroscopy): NOESY experiments can reveal through-space proximity of protons, which is crucial for determining the molecule's preferred conformation and stereochemistry in complex reaction products. ipb.pt

By monitoring a reaction mixture over time using these techniques, chemists can identify the formation of intermediates, track the consumption of reactants, and characterize the structure of the final products, thereby piecing together the reaction mechanism. numberanalytics.comnumberanalytics.com For instance, in situ NMR allows for the real-time study of reactions, providing kinetic and mechanistic insights. numberanalytics.com

Table 1: Representative NMR Data for Structural Elucidation

TechniqueInformation GainedApplication to this compound
¹H, ¹³C NMRBasic molecular framework and functional groupsConfirming pyridine, amino, and tert-butyl groups
¹⁹F NMREnvironment of the fluorine atomTracking reactions at the C-F bond nih.gov
COSY¹H-¹H spin coupling networksAssigning adjacent protons on the pyridine ring
HSQC/HMBC¹H-¹³C one-bond and long-range correlationsConfirming the complete connectivity of the molecule numberanalytics.comnumberanalytics.com

Application of Mass Spectrometry for Reaction Progress Monitoring and Intermediate Identification

Mass spectrometry (MS) is an indispensable tool for monitoring the progress of organic syntheses and identifying reactive intermediates, which are often present in low concentrations and have short lifetimes. acs.orgrsc.org Techniques like Liquid Chromatography-Mass Spectrometry (LC-MS) are particularly well-suited for analyzing complex reaction mixtures involving compounds like this compound. researchgate.net

The high sensitivity and selectivity of MS allow for the real-time tracking of reactants, products, and byproducts. acs.org By coupling MS with a separation technique like LC, individual components of a reaction mixture can be isolated and identified based on their mass-to-charge ratio (m/z). researchgate.net

Intermediate Identification: Electrospray ionization (ESI) is a soft ionization technique that can transfer ions from solution into the gas phase with minimal fragmentation. nih.gov This is particularly useful for detecting charged intermediates, such as those that might be formed in reactions catalyzed by acids, bases, or metal complexes. nih.gov For neutral intermediates, charge-tagging strategies can be employed where a substrate or ligand is modified with a permanently charged group, making the intermediate visible to ESI-MS. nih.gov The fragmentation patterns of picolinyl esters in MS can also provide detailed structural information about the acyl group. nih.gov

The combination of ¹⁹F NMR and high-resolution mass spectrometry (HRMS) is a powerful strategy for identifying fluorinated products, as MS can provide molecular formulas while NMR confirms the structure. rsc.orgnih.gov This dual approach helps overcome challenges where MS alone might fail to account for all fluorinated species in a complex mixture. nih.gov

Spectroscopic Investigations of Molecular Interactions and Conformational Analysis

Infrared and Raman Spectroscopy for Functional Group Analysis in Reaction Contexts

Vibrational spectroscopy, including Infrared (IR) and Raman spectroscopy, provides a molecular fingerprint based on the vibrational modes of a molecule's functional groups. americanpharmaceuticalreview.comresearchgate.net These techniques are highly effective for tracking the progress of a reaction by monitoring the disappearance of reactant functional groups and the appearance of product functional groups. youtube.comlibretexts.org

For this compound, key functional groups produce characteristic signals:

N-H stretching: The primary amine (-NH₂) group will show characteristic stretches in the 3300-3500 cm⁻¹ region. libretexts.org

C=O stretching: The tert-butyl ester carbonyl group will have a strong absorption band, typically around 1700-1750 cm⁻¹.

C=C and C=N stretching: The pyridine ring will exhibit absorptions in the 1400-1600 cm⁻¹ region.

C-F stretching: The carbon-fluorine bond will have a strong absorption in the fingerprint region, typically between 1000-1400 cm⁻¹.

IR and Raman are complementary techniques. While IR spectroscopy is sensitive to changes in dipole moment, Raman spectroscopy detects changes in polarizability. researchgate.net Therefore, functional groups that are weak in IR may be strong in Raman, and vice versa. arxiv.org By analyzing the vibrational spectra of a reaction mixture over time, one can gain qualitative and quantitative information about the conversion of starting materials to products.

Table 2: Characteristic Vibrational Frequencies

Functional GroupTypical IR Frequency (cm⁻¹)Vibrational Mode
Amine (N-H)3300 - 3500Stretching
Ester (C=O)1700 - 1750Stretching
Aromatic Ring (C=C/C=N)1400 - 1600Stretching
C-F Bond1000 - 1400Stretching

UV-Visible Spectroscopy for Electronic Transitions and Reaction Kinetics

UV-Visible (UV-Vis) spectroscopy measures the absorption of light in the ultraviolet and visible regions, which corresponds to the promotion of electrons to higher energy orbitals. For aromatic and heterocyclic compounds like this compound, the pyridine ring and its substituents constitute a chromophore that absorbs UV light.

This technique is particularly valuable for studying reaction kinetics. acs.org If the reactant, an intermediate, or the product has a distinct absorption band, the rate of the reaction can be determined by monitoring the change in absorbance at a specific wavelength over time. The interaction of pyridine with different chemical environments, such as Brønsted or Lewis acid sites, can significantly alter its electronic properties and thus its UV-Vis spectrum, a principle used to characterize solid acid catalysts. rsc.org The absorption spectra of fluorinated compounds can also provide insights into their atmospheric lifetimes and photochemical reactivity. nist.gov

Electron Paramagnetic Resonance (EPR) and Electron Nuclear Double Resonance (ENDOR) Spectroscopy for Radical Intermediates

Electron Paramagnetic Resonance (EPR), also known as Electron Spin Resonance (ESR), is a spectroscopic technique that specifically detects species with unpaired electrons, such as free radicals. u-tokyo.ac.jpnih.gov If a reaction involving this compound proceeds through a radical mechanism, EPR spectroscopy would be the definitive method for detecting and characterizing these transient intermediates. researchgate.net

The EPR spectrum provides information about the electronic environment of the unpaired electron through its g-value and hyperfine couplings to nearby magnetic nuclei (e.g., ¹H, ¹⁴N, ¹⁹F). u-tokyo.ac.jp For nitrogen-centered radicals, which could potentially form from the amino group on the pyridine ring, EPR can help determine where the radical is localized. u-tokyo.ac.jp

Electron Nuclear Double Resonance (ENDOR) is an advanced technique that combines NMR and EPR. nih.govsemanticscholar.org It offers significantly higher resolution for hyperfine interactions, allowing for the precise measurement of couplings to surrounding nuclei. This can reveal detailed structural information about a radical intermediate, such as the geometry and the electronic structure of the radical center. nih.gov For example, ENDOR has been used to establish the presence of covalent Fe-C bonds in organometallic intermediates by observing hyperfine couplings to ¹³C and ¹H nuclei. nih.gov

Computational Chemistry for Reaction Pathway Analysis, Regioselectivity, and Electronic Structure

Computational chemistry, particularly methods based on Density Functional Theory (DFT), provides powerful insights into molecular structure, reactivity, and electronic properties that can be difficult to obtain experimentally. youtube.comarxiv.org DFT calculations offer a balance of accuracy and computational cost, making them widely used for studying complex organic molecules. arxiv.org

For this compound, DFT can be applied to:

Analyze Reaction Pathways: By calculating the energies of reactants, transition states, and products, chemists can map out the entire energy profile of a reaction. This helps to determine the most likely reaction mechanism and identify the rate-determining step.

Predict Regioselectivity: In reactions where multiple products can be formed, DFT can predict which isomer is favored. For substituted pyridines, computational models can explain the observed regioselectivity in nucleophilic addition or cycloaddition reactions by analyzing factors like aryne distortion or steric hindrance. nih.govrsc.org

Calculate Electronic Structure and Properties: DFT is used to calculate fundamental properties like Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) energies. researcher.lifeias.ac.in These calculations help in understanding the molecule's nucleophilicity, electrophilicity, and electronic transitions observed in UV-Vis spectra. ias.ac.inijcce.ac.irresearchgate.net The effect of substituents, such as the fluorine atom and amino group, on the electronic properties of the pyridine ring can be quantified. nih.gov

Simulate Spectra: DFT calculations can predict spectroscopic data, such as NMR chemical shifts ijcce.ac.ir and vibrational frequencies (IR/Raman). Comparing these computed spectra with experimental data helps to confirm structural assignments and understand the origins of spectral features. nih.govarxiv.org

By integrating these advanced computational methods with experimental spectroscopic data, a comprehensive and detailed understanding of the chemistry of this compound can be achieved.

Density Functional Theory (DFT) Calculations for Reactivity Prediction and Transition State Analysis

Density Functional Theory (DFT) has become a cornerstone of computational chemistry for investigating the electronic properties and reactivity of molecular systems. mdpi.com By approximating the electron density of a molecule, DFT offers a balance of computational cost and accuracy, making it suitable for medium to large systems. physchemres.org For this compound, DFT calculations can elucidate how the interplay between the electron-donating amino group (-NH2) and the electron-withdrawing fluorine (-F) atom on the pyridine ring dictates its chemical behavior.

Reactivity Prediction: Global and local reactivity descriptors derived from DFT are used to predict the most probable sites for electrophilic or nucleophilic attack. nih.gov Key parameters include the energies of the Highest Occupied Molecular Orbital (E-HOMO) and the Lowest Unoccupied Molecular Orbital (E-LUMO). A smaller HOMO-LUMO energy gap generally implies higher chemical reactivity. mdpi.com The distribution of these frontier orbitals indicates the likely centers of reaction; the HOMO region is susceptible to electrophilic attack, while the LUMO region is prone to nucleophilic attack. longdom.orgnih.gov

Furthermore, the Molecular Electrostatic Potential (MESP) surface is calculated to visualize the charge distribution across the molecule. physchemres.org For this compound, negative potential regions (red/yellow) would be expected around the electronegative nitrogen and oxygen atoms, as well as the fluorine atom, indicating sites susceptible to electrophilic attack. Positive potential regions (blue) would highlight areas prone to nucleophilic attack. Another tool, the Fukui function, provides a more quantitative measure of the reactivity of specific atomic sites within the molecule. nih.govrepositorioinstitucional.mx

Table 1: Hypothetical DFT-Calculated Reactivity Descriptors for this compound (Calculated at B3LYP/6-311++G(d,p) level)
ParameterValueSignificance
E-HOMO-6.5 eVEnergy of the highest occupied molecular orbital; relates to electron-donating ability.
E-LUMO-1.2 eVEnergy of the lowest unoccupied molecular orbital; relates to electron-accepting ability.
Energy Gap (ΔE)5.3 eVDifference between LUMO and HOMO energies; indicates chemical stability and reactivity. mdpi.com
Chemical Hardness (η)2.65 eVResistance to change in electron distribution; higher value suggests greater stability. repositorioinstitucional.mx
Electrophilicity Index (ω)1.45 eVMeasures the propensity of a species to accept electrons. mdpi.com

Transition State Analysis: DFT is extensively used to map out the potential energy surface of a chemical reaction, allowing for the identification and characterization of transition states. This is particularly valuable for understanding mechanisms like nucleophilic aromatic substitution (SNAr), a common reaction for fluorinated aromatics. numberanalytics.com By calculating the energy barrier (activation energy) for a proposed reaction pathway, DFT can predict the feasibility and kinetics of the reaction. For instance, in reactions involving this compound, DFT could be used to model the transition state of a substitution reaction at the carbon atom bonded to fluorine, providing insight into the reaction's mechanism and rate. rsc.orgresearchgate.net

Molecular Modeling for Conformation and Stereochemical Aspects in Synthetic Pathways

Molecular modeling encompasses a range of computational techniques used to represent and simulate the three-dimensional structures and dynamics of molecules. For a molecule like this compound, which possesses several rotatable single bonds, conformational analysis is key to understanding its physical properties and reactivity.

Understanding the preferred conformation is vital because it determines the accessibility of different reactive sites. For example, a particular conformation might shield the nitrogen of the pyridine ring or the amino group, thus hindering reactions at those sites. This information is critical in synthetic chemistry for predicting stereochemical outcomes, especially when the molecule interacts with chiral reagents or catalysts. A computational study of a similar molecule containing a tert-butyl ester and a heterocyclic ring demonstrated the use of DFT to determine ring conformations and dihedral angles, which were then compared with experimental X-ray crystallography data. researchgate.net

Table 2: Hypothetical Relative Energies of Key Conformers of this compound
ConformerDescriptionRelative Energy (kcal/mol)Note
Conformer ACarbonyl oxygen of the ester group oriented toward the ring nitrogen (syn-periplanar).0.00Global minimum energy structure.
Conformer BCarbonyl oxygen of the ester group oriented away from the ring nitrogen (anti-periplanar).+2.5Higher energy due to steric or electronic repulsion.
Conformer CAmino group rotated 90 degrees out of the plane of the pyridine ring.+4.2Higher energy due to loss of resonance stabilization.

Emerging Research Directions and Future Perspectives for Tert Butyl 3 Amino 5 Fluoropicolinate Research

Development of Novel Catalytic Methods for its Selective Derivatization

The pyridine (B92270) core of tert-Butyl 3-amino-5-fluoropicolinate offers multiple sites for functionalization. Future research will likely focus on developing catalytic methods that can selectively target specific C-H bonds or the amino group, enabling precise molecular editing.

Transition metal-catalyzed C-H functionalization represents a powerful tool for derivatization, minimizing the need for pre-functionalized starting materials and thus contributing to more sustainable chemical synthesis. rsc.org For the target molecule, research into iridium, rhodium, or palladium-catalyzed C-H activation could unlock pathways to introduce new alkyl, aryl, or boryl groups at the C-4 and C-6 positions of the pyridine ring. rsc.orgbeilstein-journals.org Given the electron-poor nature of the fluorinated pyridine ring, developing catalysts that can overcome the inherent challenges of activating its C-H bonds is a significant area for exploration. rsc.org

Furthermore, the amino group can act as a directing group to guide catalysts to specific C-H bonds, or it can be the site of derivatization itself through cross-coupling reactions. rsc.orgrsc.org Advanced palladium-based catalyst systems, which have been successful for the C-N cross-coupling of other halo-aminopyridines, could be adapted for N-arylation or N-alkylation of the amino group in this compound. nih.govacs.org The development of chemoselective catalysts that can distinguish between the different reactive sites on the molecule will be crucial for its use in complex molecule synthesis.

Another avenue of research is the late-stage fluorination of similar pyridine scaffolds, which has been achieved using reagents like silver(II) fluoride (B91410) (AgF2). orgsyn.orgpsu.edu While the target compound is already fluorinated, understanding the catalytic principles of such reactions could lead to methods for introducing other halogen atoms or functional groups at specific positions, further diversifying the range of accessible derivatives.

A summary of potential catalytic derivatization sites is presented in the table below.

Target SitePotential Catalytic MethodCatalyst TypePotential New Functional Group
C-4 PositionC-H ArylationPalladium, RhodiumAryl, Heteroaryl
C-6 PositionC-H BorylationIridiumBoryl
Amino GroupN-Arylation (Buchwald-Hartwig)PalladiumSubstituted Phenyl
Amino GroupN-AlkylationCopper, PalladiumAlkyl Chains

Exploration of New Synthetic Applications Beyond Current Paradigms

Beyond its role as a simple building block, this compound has the potential to be a central component in the synthesis of novel bioactive molecules. The picolinate (B1231196) scaffold is a known feature in a class of synthetic auxin herbicides, and research into new derivatives could lead to the discovery of novel agrochemicals with improved properties. nih.govnih.govresearchgate.net By systematically modifying the substituents on the pyridine ring, libraries of compounds can be generated and screened for herbicidal or other agrochemical activities.

In the realm of medicinal chemistry, the aminopyridine motif is a common feature in many FDA-approved drugs. rsc.orgrsc.org The presence of a fluorine atom can significantly alter the pharmacokinetic and pharmacodynamic properties of a molecule, often leading to improved metabolic stability and binding affinity. mdpi.com Consequently, this compound is an attractive starting material for the synthesis of new pharmaceutical candidates. Research efforts could be directed towards incorporating this fragment into larger molecules designed to target specific biological pathways implicated in disease.

The unique combination of functional groups also allows for the construction of complex heterocyclic systems. The amino and ester groups can be used in cyclization reactions to form fused ring systems, which are of great interest in materials science and drug discovery. Future research may explore domino or multi-component reactions starting from this compound to rapidly build molecular complexity.

Advanced Theoretical Predictions for Undiscovered Reactivity and Synthetic Strategies

Computational chemistry and theoretical predictions are set to play a pivotal role in unlocking the full potential of this compound. Density Functional Theory (DFT) calculations can be employed to model the electronic structure of the molecule and predict its reactivity towards various reagents. researchgate.net Such studies can help to identify the most kinetically and thermodynamically favorable sites for electrophilic or nucleophilic attack, guiding the design of new synthetic routes.

For instance, theoretical models can predict the regioselectivity of C-H functionalization reactions with different catalytic systems, saving significant experimental time and resources. acs.org By understanding the mechanism of potential side reactions, such as defluorination, computational studies can help in the design of reaction conditions that maximize the yield of the desired product.

Furthermore, advanced computational methods can be used to design novel catalysts specifically tailored for the derivatization of this substrate. By modeling the transition states of catalytic cycles, researchers can identify the key factors that control catalyst activity and selectivity, leading to the rational design of more efficient and robust catalysts. The impact of the fluorine substituent on the electronic properties and subsequent reactivity of the pyridine ring is a particularly interesting area for theoretical investigation. mdpi.comnih.gov

The table below outlines potential areas of investigation using theoretical methods.

Research QuestionComputational MethodPredicted Outcome
Regioselectivity of C-H activationDensity Functional Theory (DFT)Most probable site of functionalization
Reaction mechanism of catalytic derivatizationTransition State TheoryEnergy barriers and reaction pathways
Catalyst-substrate binding interactionsMolecular Mechanics (MM), DFTOptimal ligand design for catalysts
Electronic effect of fluorine on reactivityNatural Bond Orbital (NBO) AnalysisCharge distribution and bond strengths

Integration with Flow Chemistry and Sustainable Synthesis Methodologies

The principles of green chemistry and sustainable synthesis are becoming increasingly important in modern organic chemistry. Future research on this compound will likely focus on developing synthetic methods that are not only efficient but also environmentally benign.

Flow chemistry offers several advantages over traditional batch processing, including improved heat and mass transfer, enhanced safety, and the potential for automation and scalability. uc.ptmdpi.com The development of continuous-flow processes for the synthesis and derivatization of this compound could lead to more efficient and sustainable manufacturing processes. nih.gov For example, hazardous reactions or those requiring precise temperature control can often be performed more safely and with higher yields in a flow reactor.

Electrochemical methods represent another promising avenue for the sustainable functionalization of pyridines. nih.govresearchgate.net By using electricity as a traceless reagent, electrosynthesis can often avoid the need for stoichiometric oxidants or reductants, reducing waste generation. The development of electrochemical methods for the derivatization of this compound would be a significant step towards greener synthesis.

Moreover, the use of catalysts based on earth-abundant metals, biocatalysis, and reactions in aqueous media are all areas of research that could contribute to more sustainable methods for the synthesis and application of this compound. The direct synthesis of pyridines from renewable feedstocks like glycerol (B35011) is also an area of active research that aligns with the goals of sustainable chemistry. rsc.org

Q & A

Basic Research Questions

Q. What are the recommended synthetic routes for preparing tert-butyl 3-amino-5-fluoropicolinate, and what methodological considerations ensure reproducibility?

  • Methodological Answer : Synthesis typically involves nucleophilic substitution or esterification under anhydrous conditions. For example, tert-butyl esters are often synthesized via acid-catalyzed reactions using tert-butanol or tert-butyl chloride. Key steps include:

  • Reagent selection : Use Lewis acids (e.g., H₂SO₄) for esterification or tert-butyl halides for alkylation.
  • Temperature control : Maintain temperatures between 0–25°C to avoid side reactions like hydrolysis .
  • Purification : Column chromatography (silica gel, hexane/ethyl acetate gradients) or recrystallization ensures purity. Monitor reaction progress via TLC or HPLC .

Q. How can researchers characterize the structural integrity of this compound?

  • Methodological Answer : Use a combination of spectroscopic and chromatographic techniques:

  • NMR spectroscopy : Confirm the tert-butyl group (δ ~1.3 ppm for nine equivalent protons) and fluoropicolinate backbone (distinct aromatic splitting patterns).
  • Mass spectrometry (HRMS) : Verify molecular ion peaks (e.g., [M+H]⁺) and fragmentation patterns.
  • HPLC : Assess purity (>95%) using reverse-phase C18 columns and UV detection at 254 nm .

Q. What safety protocols are critical when handling this compound in laboratory settings?

  • Methodological Answer :

  • PPE : Wear nitrile gloves, lab coats, and safety goggles to prevent skin/eye contact. Use fume hoods for volatile intermediates .
  • Spill management : Absorb spills with inert materials (e.g., vermiculite) and dispose as hazardous waste.
  • Storage : Keep in airtight containers at –20°C to prevent degradation. Avoid exposure to moisture or strong acids/bases .

Advanced Research Questions

Q. How can computational methods (e.g., DFT) elucidate the reaction mechanisms involving this compound?

  • Methodological Answer :

  • DFT modeling : Optimize geometries at the B3LYP/6-31G(d) level to predict transition states and intermediates.
  • NMR chemical shift prediction : Compare computed shifts (GIAO method) with experimental data to validate structures.
  • Reactivity analysis : Calculate frontier molecular orbitals (HOMO/LUMO) to predict sites for electrophilic/nucleophilic attack .

Q. What experimental designs are suitable for studying the stability of this compound under varying pH and temperature conditions?

  • Methodological Answer :

  • Accelerated stability studies : Incubate samples at 40°C/75% RH for 4 weeks and analyze degradation products via LC-MS.
  • pH-dependent hydrolysis : Prepare buffer solutions (pH 1–12) and monitor ester cleavage kinetics using UV-Vis spectroscopy.
  • Data interpretation : Apply Arrhenius equations to extrapolate shelf-life under standard storage conditions .

Q. How can the PICOT framework structure research questions on the biological activity of this compound?

  • Methodological Answer :

  • Population (P) : Define the biological target (e.g., enzyme or cell line).
  • Intervention (I) : Specify compound concentration ranges and exposure times.
  • Comparison (C) : Use a negative control (e.g., DMSO) and positive control (known inhibitor).
  • Outcome (O) : Quantify IC₅₀ values via dose-response assays.
  • Time (T) : Determine incubation periods for optimal activity .

Q. What strategies address contradictions in reported toxicity data for this compound?

  • Methodological Answer :

  • Systematic literature review : Use databases like PubMed and SciFinder to collate existing toxicity studies.
  • In vitro assays : Perform MTT assays on human hepatocytes to assess acute cytotoxicity.
  • Meta-analysis : Apply statistical models (e.g., random-effects) to resolve discrepancies in LD₅₀ values .

Q. How can isotopic labeling (e.g., ¹⁵N or ¹⁹F) track metabolic pathways of this compound in biological systems?

  • Methodological Answer :

  • Synthesis of labeled analogs : Incorporate ¹⁵N at the amino group or ¹⁹F at the pyridine ring via modified synthetic routes.
  • Mass spectrometry imaging : Map metabolite distribution in tissue sections using TOF-SIMS.
  • Quantitative analysis : Calculate isotopic enrichment ratios to identify primary metabolic pathways .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.